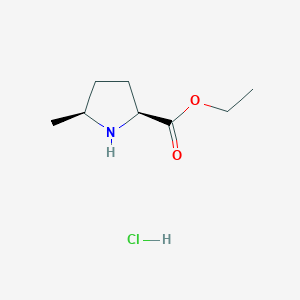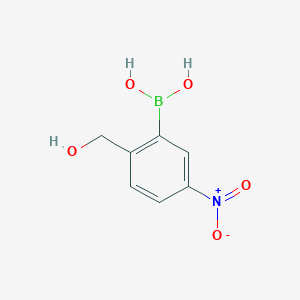![molecular formula C13H14BrN3O B14034282 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Vorbereitungsmethoden
The synthesis of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent reaction with pyrrolidine derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Analyse Chemischer Reaktionen
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzimidazole ring can be substituted with other nucleophiles under appropriate conditions.
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds with the benzimidazole moiety.
Wissenschaftliche Forschungsanwendungen
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a similar structure.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related conditions.
These compounds share the benzimidazole core but differ in their substituents and specific applications, highlighting the versatility and uniqueness of this compound.
Eigenschaften
Molekularformel |
C13H14BrN3O |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H14BrN3O/c1-8(18)17-6-2-3-12(17)13-15-10-5-4-9(14)7-11(10)16-13/h4-5,7,12H,2-3,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZZPSZSRPIQLZMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)






![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)



![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)


